N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-17-5-3-4-15(18(17)26-2)19(24)21-14-8-6-13(7-9-14)16-12-23-10-11-27-20(23)22-16/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIVFJMNJOKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by functionalization with the phenyl and dimethoxybenzamide groups. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,3-dimethoxybenzoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be used to synthesize the imidazo[2,1-b]thiazole core, which is then functionalized in subsequent steps without isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and imidazo[2,1-b]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Evaluated for its anticancer, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with cellular receptors and signaling pathways, modulating immune responses and other biological processes .
Comparison with Similar Compounds
Imidazothiazole-Based COX-2 Inhibitors
Key Compounds :
- 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)
- Structure : Methylsulfonylphenyl at C-6, dimethylamine at C-3.
- Activity : Potent COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7) .
- Comparison : The target compound lacks the methylsulfonyl and dimethylamine substituents critical for COX-2 binding. Instead, its 2,3-dimethoxybenzamide group suggests divergent targets (e.g., sirtuins or kinases).
Carboxamide Derivatives with Antiviral/Antitumor Activity
Key Compounds :
- ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide) Structure: Trifluoromethylphenoxybenzyl group on carboxamide. Activity: Evaluated for intracellular efficacy; structural rigidity enhances metabolic stability .
- Sirtuin Modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide) Structure: 2-methoxybenzamide vs. 2,3-dimethoxybenzamide in the target compound. Activity: Exhibits antidiabetic, anti-inflammatory, and antitumor effects .
Coumarin-Imidazothiazole Hybrids
Key Compounds :
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives
Sulfonamide and Dihydroimidazothiazole Derivatives
Key Compounds :
- N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Structure: Dihydroimidazothiazole ring and dimethylsulfamoyl group. Comparison: The dihydroimidazothiazole core may reduce metabolic oxidation compared to the unsaturated imidazothiazole in the target compound.
Key Findings and Implications
- Substituent Position and Selectivity : The C-5 position in imidazothiazoles is critical for COX-2 inhibition, while benzamide substituents (e.g., methoxy groups) influence sirtuin or kinase modulation .
- Structural Rigidity : Trifluoromethyl and sulfonamide groups enhance metabolic stability but may reduce solubility compared to methoxy-rich analogs .
- Core Modifications : Replacing benzamide with coumarin shifts activity toward antiviral pathways, highlighting the scaffold’s versatility .
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is a compound that belongs to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of both an imidazo[2,1-b]thiazole moiety and a dimethoxybenzamide group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound has shown promise in several studies.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance:
- In vitro Studies : Various derivatives have been tested against cancer cell lines such as HeLa (cervical cancer), CEM (T-cell leukemia), and others. The IC50 values for these compounds often fall within the submicromolar range, indicating potent cytotoxic effects .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways involved in tumor growth .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 1 | Anticancer | HeLa | 0.5 | |
| 2 | Anticancer | CEM | 0.8 | |
| 3 | Antimicrobial | M. smegmatis | 10 | |
| 4 | Anti-inflammatory | COX-2 | 0.08 |
Case Studies
- Study on Pancreatic Cancer : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. Among them, this compound exhibited significant cytotoxicity with an IC50 value indicating strong potential for further development as an anticancer agent .
- Inflammation Models : In models assessing inflammation, compounds similar to this compound were found to selectively inhibit COX-2 activity without affecting COX-1 significantly. This selectivity is crucial for reducing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What synthetic methods are optimal for preparing N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide?
The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H). This method achieves high yields (90–96%) and selectivity by avoiding toxic solvents and simplifying purification. Key steps include:
- Reacting imidazo[2,1-b]thiazole intermediates with 2,3-dimethoxybenzoyl chloride.
- Monitoring reactions via TLC and UV detection.
- Purifying via column chromatography .
Table 1: Synthesis Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Solvent-free | 90–96 |
| Catalyst | Eaton’s reagent | >90 |
| Reaction Temperature | 80–90°C | Optimal |
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for imidazo-thiazole and benzamide moieties).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 406.1325).
- Melting Point Analysis : Compare with literature values (e.g., 215–217°C) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Prioritize assays based on structural analogs:
- COX-2 Inhibition : Measure IC50 values using murine COX-2 enzyme assays (expected range: 1.2–1.4 µM for related derivatives) .
- Anticancer Screening : Test against glioblastoma (GBM) cell lines via ER stress pathway analysis .
- Antimicrobial Activity : Use MIC assays against S. aureus and E. coli .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of the benzamide moiety?
Compare substituent effects:
- Methoxy Groups : 2,3-Dimethoxy enhances lipophilicity and metabolic stability vs. mono-methoxy analogs.
- Trifluoromethyl Substitution : Increases COX-2 selectivity (IC50 <1 µM in related compounds) .
Table 2: SAR for Benzamide Derivatives
| Substituent | COX-2 IC50 (µM) | Anticancer Activity (IC50, µM) |
|---|---|---|
| 2-Methoxy | 1.6 | 12.5 (GBM) |
| 2,3-Dimethoxy | 1.2 | 8.7 (GBM) |
| 4-Trifluoromethyl | 0.9 | 5.2 (GBM) |
Q. What experimental strategies resolve contradictions in biological activity across assays?
For divergent results (e.g., high in vitro vs. low in vivo activity):
- Pharmacokinetic Profiling : Assess blood-brain barrier penetration using LC-MS in rodent models .
- Metabolite Identification : Use HPLC-QTOF to detect active/inactive metabolites.
- Target Validation : Confirm mechanism via CRISPR knockouts (e.g., ER stress genes like CHOP) .
Q. How can computational methods predict binding modes with therapeutic targets?
Perform molecular docking (e.g., AutoDock Vina) against:
- COX-2 Active Site : The 2,3-dimethoxy group forms hydrogen bonds with Arg120 and Tyr355 .
- SIRT1 : The imidazo-thiazole scaffold may bind to the NAD+ pocket, similar to SRT2104 .
Table 3: Docking Scores for Key Targets
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.8 | Arg120, Tyr355 |
| SIRT1 | -8.5 | NAD+ pocket, Phe414 |
Q. What in vitro models are suitable for assessing metabolic stability?
- Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactors. Monitor degradation via LC-MS (t1/2 >60 min indicates stability).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50).
- Advanced Synthesis : For deuterated analogs, employ Pd-catalyzed H/D exchange under inert conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
